1-Iodocyclohexene

Vue d'ensemble

Description

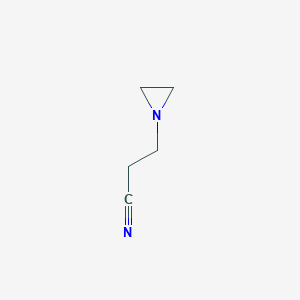

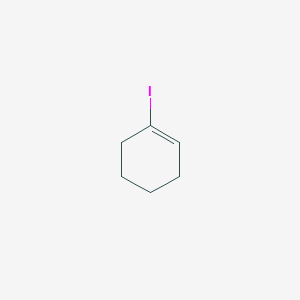

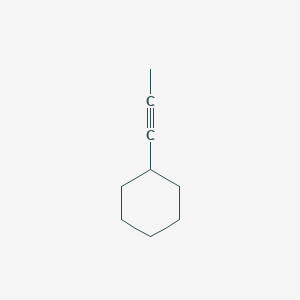

1-Iodocyclohexene is a compound with the molecular formula C6H9I . It is also known by other names such as 1-Iodocyclohex-1-ene and Cyclohexene, 1-iodo- . The molecular weight of this compound is 208.04 g/mol .

Synthesis Analysis

This compound can be prepared from the reaction of iodine with hydrazone 1, obtained from cyclohexanone . Another method involves the simultaneous application of UV light and ultrasonic irradiation to a reaction mixture containing this compound . The irradiation of this compound in methanol was carried out with or without the addition of zinc .Molecular Structure Analysis

The molecular structure of this compound includes seven heavy atoms . The InChI representation of the molecule isInChI=1S/C6H9I/c7-6-4-2-1-3-5-6/h4H,1-3,5H2 . The Canonical SMILES representation is C1CCC(=CC1)I . Chemical Reactions Analysis

This compound exhibits high reactivity with metals, enabling powerful transformations . It can undergo C-C, C-N, and C-O bond-forming reactions via Pd- or Cu- catalyzed cross-coupling reactions . The irradiation process involves the initial homolytic cleavage of the carbon-halogen bond, followed by electron transfer within a radical pair to generate an ion pair .Physical And Chemical Properties Analysis

This compound is a colorless to pale pink oil . It has a boiling point of 48°C/5 mmHg . The compound is soluble in most organic solvents . Its exact mass and monoisotopic mass are 207.97490 g/mol . The topological polar surface area of this compound is 0 Ų .Applications De Recherche Scientifique

Photochemistry and Ultrasound Influence : Blaškovicová, Gáplovský, and Blaško (2007) reported on the synthesis and photochemistry of 1-iodocyclohexene, particularly the influence of ultrasound and UV light. The study highlighted how ultrasound significantly affects the photobehavior of this reaction, especially its radical route. Ultrasound, combined with zinc, positively contributed to the production of radical and ionic products, suggesting potential applications in photochemical syntheses (Blaškovicová, Gáplovský, & Blaško, 2007).

Weinreb Amides Synthesis : Takács, Petz, and Kollár (2010) utilized this compound in the palladium-catalyzed aminocarbonylation to synthesize Weinreb amides. These compounds were prepared with high yields under certain conditions, highlighting the utility of this compound in organic synthesis, particularly in the formation of amides (Takács, Petz, & Kollár, 2010).

Hydrazinocarbonylation of Iodoalkenes : Gergely and Kollár (2017) explored the aminocarbonylation (hydrazinocarbonylation) of iodoalkenes like this compound using palladium catalysis. The study indicated the formation of hydrazides in moderate to high yields, demonstrating the applicability of this compound in synthesizing nitrogen-containing organic compounds (Gergely & Kollár, 2017).

Double Carbonylation in Synthesis : Carrilho, Pereira, Takács, and Kollár (2012) conducted a systematic study on the catalytic synthesis of unsaturated 2-ketocarboxamides using this compound. The study emphasized the influence of various factors like temperature and carbon monoxide pressure on the yields, underscoring the role of this compound in complex organic synthesis (Carrilho, Pereira, Takács, & Kollár, 2012).

Synthesis in Asymmetric Preparation : Endoma-Arias and Hudlický (2011) used this compound carboxylate in the asymmetric preparation of kibdelone C and its congeners. This application demonstrates its utility in the synthesis of complex organic molecules, particularly in asymmetric synthesis (Endoma-Arias & Hudlický, 2011).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-iodocyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9I/c7-6-4-2-1-3-5-6/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAROGICRCNKEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334017 | |

| Record name | 1-Iodocyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17497-53-9 | |

| Record name | 1-Iodocyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chlorophenyl)-3-oxobutyramide]](/img/structure/B92483.png)